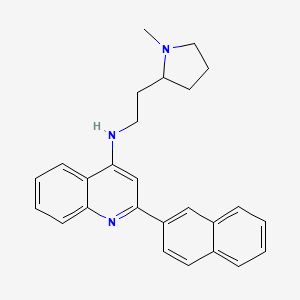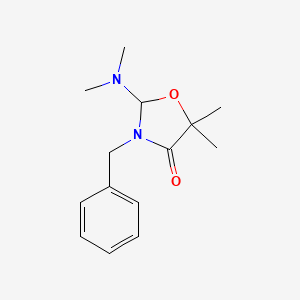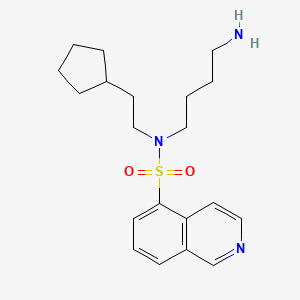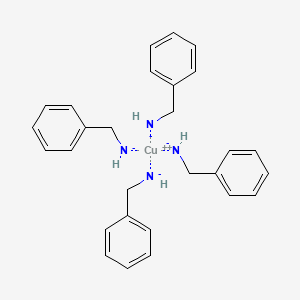![molecular formula C11H10N2S B12886870 2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole](/img/structure/B12886870.png)
2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole is a heterocyclic compound that contains both a pyrrole and a benzothiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with a suitable pyrrole derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole: Similar in structure but contains an imidazole ring instead of a pyrrole ring.
Thiazole derivatives: Compounds with a thiazole ring that exhibit diverse biological activities.
Uniqueness
2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole is unique due to the combination of the pyrrole and benzothiazole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H10N2S |
|---|---|
Molekulargewicht |
202.28 g/mol |
IUPAC-Name |
2-(3,4-dihydro-2H-pyrrol-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H10N2S/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-2,4,6-7,9H,3,5H2 |
InChI-Schlüssel |
XBGIJRUYUQHEKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N=C1)C2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12886801.png)


![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonamide](/img/structure/B12886823.png)




![(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine](/img/structure/B12886837.png)

![2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole](/img/structure/B12886846.png)

